molecular formula C12H9NO3 B040513 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone CAS No. 120618-66-8

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

Cat. No.: B040513
CAS No.: 120618-66-8
M. Wt: 215.2 g/mol
InChI Key: WXPLAUSTEMHFNE-UHFFFAOYSA-N
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Description

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of an aziridine ring and a hydroxyl group attached to the naphthoquinone core. The unique structure of this compound contributes to its significant pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone typically involves the introduction of an aziridine ring to the naphthoquinone core. One common method includes the reaction of 5-hydroxy-1,4-naphthoquinone with aziridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It also targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1,4-naphthoquinone (Juglone): Known for its antifungal and anticancer properties.

    2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antibacterial activity.

    2-Bromo-5-hydroxy-1,4-naphthoquinone: Effective against various bacterial strains

Uniqueness

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone stands out due to the presence of the aziridine ring, which imparts unique reactivity and biological activity. This structural feature enhances its potential as a therapeutic agent and a versatile chemical intermediate .

Properties

IUPAC Name

2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAUSTEMHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152936
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120618-66-8
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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